molecular formula C18H27N3 B11618485 3-(Pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-(Pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Katalognummer: B11618485
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: YNDKTGJDUZNGJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound that belongs to the class of nitriles. It is a colorless liquid with a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves the reaction of pentylamine with a suitable precursor under controlled conditions. One common method involves the use of Grignard reagents, where the pentylamine reacts with a nitrile precursor to form the desired compound . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like ether to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various physiological effects, making it a compound of interest in pharmacological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Pentylamino)propanenitrile
  • 3-(Pentylamino)propanoic acid
  • 3-(Pentylamino)propanoic acid;hydrochloride

Uniqueness

3-(Pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific structural features and the presence of the tetrahydroisoquinoline ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Eigenschaften

Molekularformel

C18H27N3

Molekulargewicht

285.4 g/mol

IUPAC-Name

3-(pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C18H27N3/c1-3-5-8-12-20-18-16(13-19)14-10-6-7-11-15(14)17(21-18)9-4-2/h3-12H2,1-2H3,(H,20,21)

InChI-Schlüssel

YNDKTGJDUZNGJB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC1=C(C2=C(CCCC2)C(=N1)CCC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.